molecular formula C33H68N2O4S B14352851 Hexadecyl (hexadecylsulfamoyl)carbamate CAS No. 95654-23-2

Hexadecyl (hexadecylsulfamoyl)carbamate

Cat. No.: B14352851
CAS No.: 95654-23-2
M. Wt: 589.0 g/mol
InChI Key: OKJJAGPOHYSOKX-UHFFFAOYSA-N
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Description

Hexadecyl (hexadecylsulfamoyl)carbamate is a synthetic compound characterized by a hexadecyl (C16) chain linked to a sulfamoyl carbamate functional group. Notably, the hexadecyl moiety is common in compounds used for stabilizing micelles, liposomes, or as intermediates in organic synthesis .

Properties

CAS No.

95654-23-2

Molecular Formula

C33H68N2O4S

Molecular Weight

589.0 g/mol

IUPAC Name

hexadecyl N-(hexadecylsulfamoyl)carbamate

InChI

InChI=1S/C33H68N2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-40(37,38)35-33(36)39-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34H,3-32H2,1-2H3,(H,35,36)

InChI Key

OKJJAGPOHYSOKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNS(=O)(=O)NC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl (hexadecylsulfamoyl)carbamate can be synthesized through a multi-step process involving the reaction of hexadecylamine with hexadecyl isocyanate, followed by the introduction of a sulfamoyl group. The reaction typically occurs under mild conditions, with the use of solvents such as toluene or dichloromethane to facilitate the reaction. The reaction mixture is often heated to around 60-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts, such as tin or indium triflate, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl (hexadecylsulfamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecyl (hexadecylsulfamoyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of hexadecyl (hexadecylsulfamoyl)carbamate involves its ability to interact with lipid membranes and proteins. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it effective in enhancing the delivery of hydrophobic drugs across cell membranes. Additionally, the sulfamoyl group can form hydrogen bonds with protein residues, stabilizing protein structures and enhancing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Hexadecyl Compounds

The evidence highlights several hexadecyl-containing compounds with distinct functional groups, enabling a comparative analysis of their properties and applications. Below is a detailed comparison:

Table 1: Key Properties of Hexadecyl Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Appearance Key Applications CAS No. Reference
Hexadecanedioic acid C₁₆H₃₀O₄ 286.41 Dicarboxylic acid White powder/crystal Polymer synthesis, research 505-54-4
Hexadecanediol-bis-succinimidyl carbonate C₂₄H₃₈N₂O₈ 482.57 Succinimidyl carbonate Not specified Biochemical crosslinking agent Not provided
Hexadecyl (hexadecylsulfamoyl)carbamate* Not available ~500–600 (estimated) Sulfamoyl carbamate Not available Hypothesized: Drug delivery, surfactants Not available

*Note: Data for this compound are inferred based on structural analogs.

Functional Group Analysis

Hexadecanedioic acid : Contains two carboxylic acid groups, making it highly polar and suitable for synthesizing polyesters or polyamides. Its high melting point and crystallinity (evident from its white powder form) align with its role in polymer research .

Hexadecanediol-bis-succinimidyl carbonate : Features succinimidyl carbonate groups, which react with amines to form stable conjugates. This reactivity is leveraged in protein crosslinking and bioconjugation studies .

This compound: The sulfamoyl carbamate group likely enhances solubility in polar solvents compared to purely alkyl derivatives. Its dual hexadecyl chains may promote self-assembly in aqueous environments, suggesting utility in nanotechnology or controlled-release systems.

Solubility and Reactivity

  • Hexadecanedioic acid: Soluble in organic solvents (e.g., ethanol, DMSO) due to its polar carboxylic groups. Insoluble in water .
  • Hexadecanediol-bis-succinimidyl carbonate : Requires anhydrous conditions to prevent hydrolysis of the succinimidyl groups .

Research Findings and Industrial Relevance

  • Hexadecanedioic acid : Used in synthesizing biodegradable polymers, with studies highlighting its role in improving thermal stability in polyesters .
  • Hexadecanediol-bis-succinimidyl carbonate : Cited in bioconjugation protocols for antibody-drug conjugates (ADCs), demonstrating high efficiency in amine coupling reactions .

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